3,5-二氟-2-硝基吡啶

描述

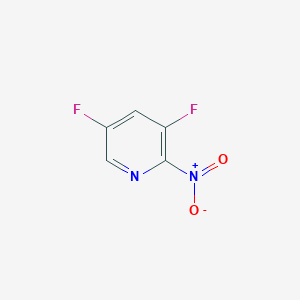

3,5-Difluoro-2-nitropyridine (3,5-DFNP) is a synthetically produced organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless, odorless, and tasteless crystalline solid at room temperature, with a molecular weight of 189.05 g/mol. This compound has been studied for its potential use in drug synthesis, as a reactant in catalytic reactions, and as a reagent in various laboratory experiments.

科学研究应用

分子结构分析

3,5-二氟-4-硝基吡啶 N-氧化物是一种与 3,5-二氟-2-硝基吡啶相关的化合物,它表现出有趣的结构特性,例如围绕 C-NO2 键扭曲的分子。这些结构特征对于理解类似化合物(如 3,5-二氟-2-硝基吡啶)的化学行为和潜在应用非常重要 (Batsanov, 2000)。

合成和化学转化

- 2-氯-和 2-氨基-5-氟吡啶的合成(可被视为 3,5-二氟-2-硝基吡啶的衍生物)展示了该化合物创造各种化学结构的多功能性,有可能在不同的科学领域扩大其适用性 (Hand & Baker, 1989)。

- 无金属合成 2-烯基/炔基-5-硝基吡啶的方法的开发展示了创新方法,可用于操纵化合物以达到特定的研究目的 (Le, Asahara, & Nishiwaki, 2015)。

分子器件和纳米致动器

3-硝基-2-(3'-硝基-2'-乙炔基吡啶)-5-硫代吡啶分子在结构上与 3,5-二氟-2-硝基吡啶相关,已被证明可以作为具有电荷感应构象转换的分子二极管。这展示了在纳米技术中的潜在应用,特别是作为存储器件或纳米致动器 (Derosa, Guda, & Seminario, 2003)。

安全和危害

The safety information for 3,5-Difluoro-2-nitropyridine indicates that it is dangerous. It has hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Fluoropyridines, including 3,5-Difluoro-2-nitropyridine, have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The selective synthesis of fluoropyridines remains a challenging problem . Future directions may include the development of new synthetic methods and the exploration of their potential applications in various fields such as agriculture, pharmaceuticals, and radiotherapy .

作用机制

Target of Action

3,5-Difluoro-2-nitropyridine is a useful reagent in the preparation of nucleophilic aromatic substitution of aryl and heteroaryl halides with nitrogen and oxygen nucleophiles . It is primarily used in the synthesis of fluorinated pyridines , which are of interest due to their interesting and unusual physical, chemical, and biological properties .

Mode of Action

The mode of action of 3,5-Difluoro-2-nitropyridine involves a nucleophilic substitution reaction . The nitro group in the compound can migrate from the 1-position to the 3-position by a [1,5] sigmatropic shift .

Biochemical Pathways

The biochemical pathways affected by 3,5-Difluoro-2-nitropyridine are primarily related to the synthesis of fluorinated pyridines . These compounds have potential applications in various biological fields, including as potential imaging agents . Additionally, the compound can be used to synthesize a series of 2-substituted-5-nitro-pyridines .

Result of Action

The result of the action of 3,5-Difluoro-2-nitropyridine is the formation of various fluorinated pyridines . These compounds have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . The compound’s action also results in the synthesis of a series of 2-substituted-5-nitro-pyridines .

生化分析

Biochemical Properties

3,5-Difluoro-2-nitropyridine plays a crucial role in biochemical reactions, particularly in the synthesis of fluorinated organic compounds. It interacts with various enzymes and proteins, influencing their activity and stability. For instance, the compound can act as a substrate or inhibitor for certain enzymes involved in metabolic pathways. The interactions between 3,5-Difluoro-2-nitropyridine and biomolecules are primarily driven by its electron-withdrawing fluorine atoms, which can alter the enzyme’s active site and affect its catalytic efficiency .

Cellular Effects

The effects of 3,5-Difluoro-2-nitropyridine on cellular processes are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. In particular, the compound has been shown to modulate the activity of key signaling proteins, leading to changes in cellular responses. Additionally, 3,5-Difluoro-2-nitropyridine can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression levels of specific genes .

Molecular Mechanism

At the molecular level, 3,5-Difluoro-2-nitropyridine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. The compound’s fluorine atoms play a critical role in these interactions by forming strong hydrogen bonds and electrostatic interactions with target molecules. Furthermore, 3,5-Difluoro-2-nitropyridine can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,5-Difluoro-2-nitropyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 3,5-Difluoro-2-nitropyridine is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to 3,5-Difluoro-2-nitropyridine can lead to cumulative effects on cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of 3,5-Difluoro-2-nitropyridine vary with different dosages in animal models. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions. Studies have identified threshold effects, where a specific dosage level triggers significant changes in cellular and physiological responses. High doses of 3,5-Difluoro-2-nitropyridine can result in toxic effects, including cellular damage and disruption of metabolic processes .

Metabolic Pathways

3,5-Difluoro-2-nitropyridine is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can influence metabolic flux and alter the levels of specific metabolites. For example, it may inhibit or activate enzymes involved in the breakdown or synthesis of key metabolic intermediates, leading to changes in overall metabolic activity .

Transport and Distribution

Within cells and tissues, 3,5-Difluoro-2-nitropyridine is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, 3,5-Difluoro-2-nitropyridine may accumulate in the cytoplasm or nucleus, where it can interact with target molecules and exert its biochemical effects .

Subcellular Localization

The subcellular localization of 3,5-Difluoro-2-nitropyridine is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, 3,5-Difluoro-2-nitropyridine may be directed to the nucleus, where it can modulate gene expression and other nuclear processes .

属性

IUPAC Name |

3,5-difluoro-2-nitropyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F2N2O2/c6-3-1-4(7)5(8-2-3)9(10)11/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMBOZBJKBSSFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(2,5-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033503.png)

![4-Chloro-2-{[(3-isopropylphenyl)amino]methyl}phenol](/img/structure/B3033506.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033509.png)

![2-{[(3-Chloro-2-fluorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B3033510.png)

![4-Chloro-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol](/img/structure/B3033511.png)

![2-{[(2-Chloro-4-methylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033516.png)

![4-[4-(Aminomethyl)-2-fluorophenyl]piperazin-2-one](/img/structure/B3033518.png)

![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]thio}-3-methyl-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3033520.png)

![3-(3-chlorobenzyl)-6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033522.png)

![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(3-fluorobenzyl)-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033523.png)

![6-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033525.png)

![3-(3-chlorophenyl)-6-{[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3033526.png)